

Commercial Suppliers and Applications of High-Purity Nucleoprotein (118-126)

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Compound of Interest

Compound Name: Nucleoprotein (118-126)

Cat. No.: B10799526

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Introduction

Nucleoprotein (118-126) is a synthetic peptide fragment corresponding to amino acids 118-126 of the Lymphocytic choriomeningitis virus (LCMV) nucleoprotein. This peptide, with the sequence H-RPQASGVYM-OH, is a well-characterized, immunodominant H-2Ld-restricted epitope recognized by CD8+ T cells in BALB/c mice.^{[1][2][3]} Its high immunogenicity makes it an invaluable tool in immunological research, particularly in studies of T-cell activation, antiviral immunity, and vaccine development. This document provides a comprehensive overview of commercial suppliers, applications, and detailed protocols for the use of high-purity **Nucleoprotein (118-126)**.

Commercial Suppliers of High-Purity Nucleoprotein (118-126)

Several commercial suppliers offer high-purity synthetic **Nucleoprotein (118-126)** peptide for research purposes. The quality and purity of the peptide are critical for obtaining reliable and reproducible experimental results. Below is a summary of key suppliers and their product specifications.

Supplier	Product Name	Purity	Amount	Format	Counterion	Applications
JPT Peptide Technologies	LCMV (strain Armstrong) Nucleoprotein 118-126, RPQASGV YM	> 90% (HPLC/MS)	1 mg, 10 mg	Freeze-dried	TFA	T-cell Immunity, ELISPOT, ICS, Cytotoxicity Assays
MedchemExpress	Nucleoprotein (118-126)	Not specified	Various	Lyophilized	Not specified	Research
Pharmaffiliates	Nucleoprotein 118-126	Not specified	Inquire	Not specified	Not specified	Research

Key Applications and Experimental Protocols

Nucleoprotein (118-126) is primarily used to stimulate and detect specific CD8⁺ T cell responses both in vitro and in vivo. Its applications include, but are not limited to, T-cell activation assays, cytotoxicity assays, and as a model antigen in immunization studies.

In Vitro T-Cell Stimulation and Analysis

A primary application of **Nucleoprotein (118-126)** is the in vitro stimulation of splenocytes or peripheral blood mononuclear cells (PBMCs) to identify and quantify antigen-specific T cells.



This protocol details the detection of intracellular cytokines (e.g., IFN- γ , TNF- α) in T cells following stimulation with **Nucleoprotein (118-126)**.

- Isolated splenocytes or PBMCs
- Complete RPMI-1640 medium
- **Nucleoprotein (118-126)** peptide (1-10 µg/mL final concentration)
- Brefeldin A or Monensin (protein transport inhibitor)

- Anti-CD16/CD32 antibody (Fc block)
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α)
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs in complete RPMI-1640 medium.
- Stimulation:
 - Plate $1-2 \times 10^6$ cells per well in a 96-well plate.
 - Add **Nucleoprotein (118-126)** peptide to a final concentration of 1-10 $\mu\text{g/mL}$. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
 - Incubate for 1-2 hours at 37°C, 5% CO₂.
 - Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.^[4]
- Surface Staining:
 - Wash cells with FACS buffer.
 - Resuspend cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C.
 - Add fluorochrome-conjugated antibodies for surface markers and incubate for 20-30 minutes at 4°C in the dark.

- Wash cells twice with FACS buffer.
- Fixation and Permeabilization:
 - Resuspend cells in 100 μ L of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.
 - Wash cells with Permeabilization buffer.
- Intracellular Staining:
 - Resuspend cells in Permeabilization buffer containing fluorochrome-conjugated antibodies for intracellular cytokines.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash cells twice with Permeabilization buffer.
- Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

This protocol is for quantifying the number of cytokine-secreting cells upon stimulation with **Nucleoprotein (118-126)**.

Materials:

- PVDF-membrane 96-well ELISPOT plate
- Anti-cytokine capture antibody (e.g., anti-IFN- γ)
- Sterile PBS
- Blocking solution (e.g., RPMI-1640 with 10% FBS)
- Isolated splenocytes or PBMCs
- **Nucleoprotein (118-126)** peptide
- Biotinylated anti-cytokine detection antibody

- Streptavidin-HRP
- Substrate solution (e.g., AEC, BCIP/NBT)
- ELISPOT reader

Procedure:

- Plate Preparation:
 - Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash with sterile water.
 - Coat the plate with anti-cytokine capture antibody overnight at 4°C.
 - Wash the plate with sterile PBS and block with blocking solution for at least 2 hours at room temperature.
- Cell Incubation:
 - Wash the plate with sterile PBS.
 - Add $2-5 \times 10^5$ cells per well.
 - Add **Nucleoprotein (118-126)** peptide to the desired final concentration.
 - Incubate for 18-24 hours at 37°C, 5% CO₂.
- Detection:
 - Wash the plate with PBS containing 0.05% Tween-20 (PBST).
 - Add biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
 - Wash with PBST.
 - Add Streptavidin-HRP and incubate for 1 hour at room temperature.
 - Wash with PBST, then with PBS.

- Spot Development:
 - Add substrate solution and monitor for spot development.
 - Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely.
- Analysis: Count the spots using an ELISPOT reader.

In Vivo Immunization and Challenge Studies

Nucleoprotein (118-126) can be used as an immunogen to elicit a specific CD8+ T cell response in vivo. This is useful for studying T-cell memory and protective immunity.

Materials:

- **Nucleoprotein (118-126)** peptide
- Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, CpG oligonucleotides)
- Sterile PBS
- Syringes and needles

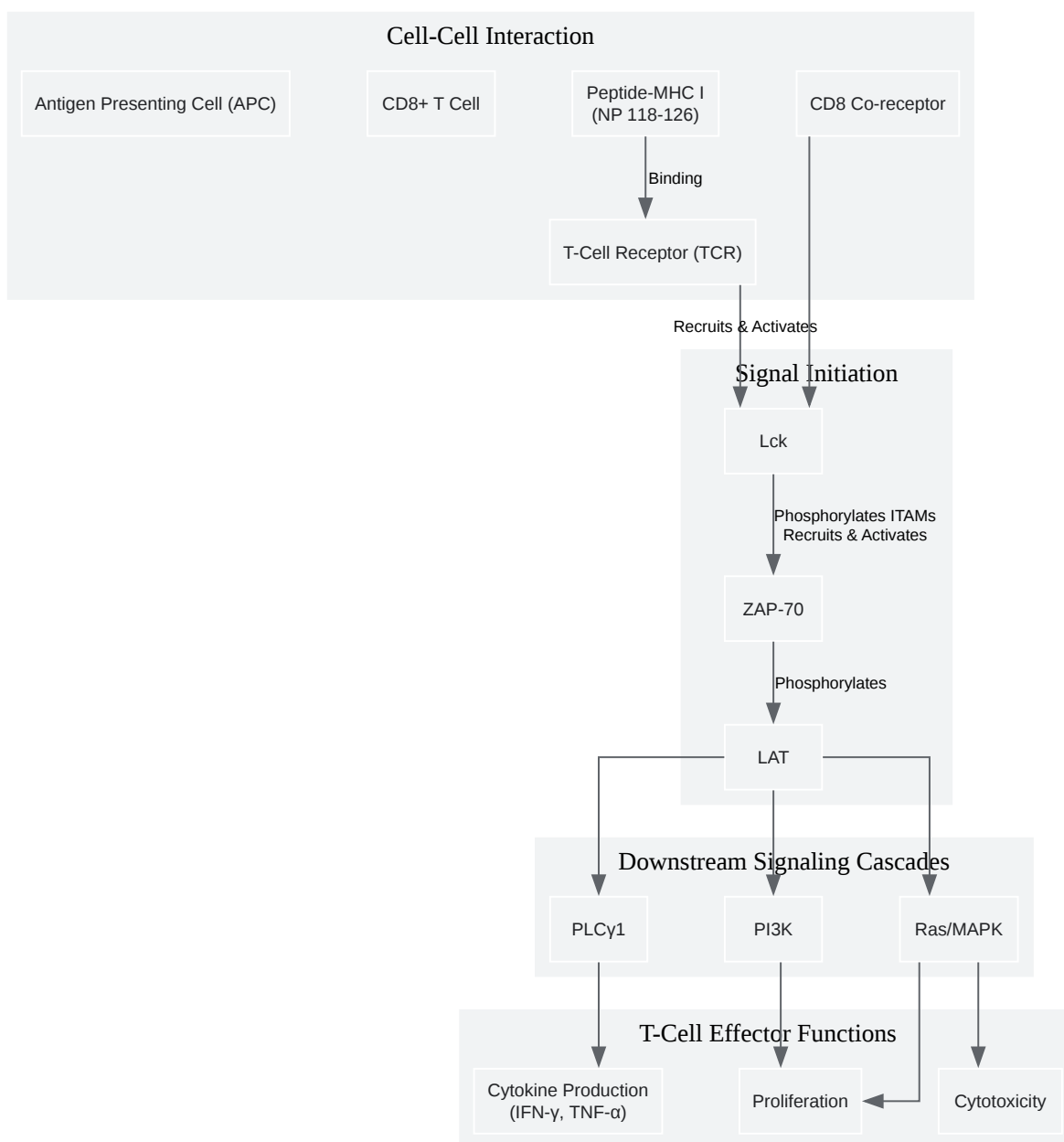
Procedure:

- Vaccine Preparation:
 - Dissolve **Nucleoprotein (118-126)** in sterile PBS.
 - Emulsify the peptide solution with an equal volume of adjuvant (e.g., IFA) by vortexing or sonication until a stable emulsion is formed.
- Immunization:
 - Inject mice subcutaneously (s.c.) or intraperitoneally (i.p.) with the peptide-adjuvant emulsion. A typical dose is 50-100 µg of peptide per mouse.

- Booster immunizations can be given at 1-2 week intervals.
- Analysis of Immune Response:
 - At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or blood.
 - Analyze the antigen-specific T cell response using ICS, ELISPOT, or cytotoxicity assays as described above.

T-Cell Receptor Signaling Pathway

The recognition of the **Nucleoprotein (118-126)** peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation.



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Caption: TCR signaling cascade upon recognition of **Nucleoprotein (118-126)**-MHC I complex.

The binding of the TCR and CD8 co-receptor to the peptide-MHC class I complex brings the kinase Lck into proximity with the TCR-CD3 complex, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This creates docking sites for ZAP-70, which is subsequently activated and phosphorylates downstream adaptor proteins like LAT. Phosphorylated LAT serves as a scaffold to recruit and activate multiple signaling pathways, including the PLC γ 1, PI3K, and Ras/MAPK pathways, ultimately leading to cytokine production, proliferation, and cytotoxic activity of the CD8⁺ T cell.

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